1,1,2-Trimethyl-1H-benzo[E]indol-6-OL
Description
Significance of Benzo[e]indole Scaffolds in Modern Chemistry and Biology
The benzo[e]indole scaffold is a privileged heterocyclic structure in medicinal chemistry and materials science. This fused aromatic system, consisting of a benzene (B151609) ring fused to the 'e' face of an indole (B1671886), provides a rigid and planar framework that can interact with various biological targets. The indole nucleus itself is a common motif in biologically active natural products and synthetic drugs. nih.gov The extension of the indole system through benzo-fusion expands its surface area and modifies its electronic properties, leading to unique pharmacological and photophysical characteristics.
In medicinal chemistry, benzo[e]indole derivatives have been explored for their potential as anticancer agents, with some demonstrating cytotoxic properties. nih.gov The planar nature of the scaffold allows for intercalation into DNA, while modifications to the ring system can tune binding affinity and selectivity for specific enzymes or receptors.
In materials science, the extended π-conjugation of the benzo[e]indole system makes it a valuable component in the design of organic dyes and fluorescent probes. These compounds can exhibit interesting photophysical properties, including near-infrared (NIR) absorption and emission, which are highly desirable for applications in bioimaging and optoelectronics. medchemexpress.com
Overview of 1,1,2-Trimethyl-1H-benzo[e]indole as a Core Heterocyclic System
The parent compound, 1,1,2-Trimethyl-1H-benzo[e]indole, serves as a key building block in the synthesis of more complex functional molecules. Its chemical properties are characterized by the presence of a reactive indole nitrogen and a nucleophilic aromatic ring system, allowing for various chemical modifications.
| Compound Property | Value |
| Molecular Formula | C₁₅H₁₅N |
| Molecular Weight | 209.29 g/mol |
| Appearance | Yellow to brown crystalline powder |
| Melting Point | 111-117 °C |
This data is for the parent compound 1,1,2-Trimethyl-1H-benzo[e]indole.
The trimethyl substitution pattern influences the steric and electronic properties of the molecule, impacting its reactivity and the stability of its derivatives.
Scope and Research Trajectory of 1,1,2-Trimethyl-1H-benzo[e]indole Studies
Current research involving 1,1,2-Trimethyl-1H-benzo[e]indole is primarily focused on its application as a precursor for functional dyes. It is a reactant used in the preparation of:
Fluorescent probes for in vivo tumor imaging. medchemexpress.comchemicalbook.com
Hypoxia-sensitive fluorescent probes for real-time imaging of acute ischemia. medchemexpress.com
Near-infrared (NIR) fluorescent probes for imaging integrin receptor expression. medchemexpress.com
The synthesis of these probes often involves the quaternization of the indole nitrogen followed by condensation reactions to introduce a polymethine chain, leading to the formation of cyanine-type dyes. These dyes are of significant interest due to their strong absorption and fluorescence in the NIR region, which allows for deeper tissue penetration and reduced background fluorescence in biological imaging applications.
While functionalization of the benzo[e]indole core at various positions has been explored, including sulfonation at the 6 and 7-positions, specific studies detailing the synthesis and properties of the 6-hydroxy derivative (1,1,2-Trimethyl-1H-benzo[e]indol-6-ol) are not prominent in the available literature. chemicalbook.comnih.gov Future research may explore the introduction of a hydroxyl group at this position to modulate the compound's solubility, hydrogen bonding capabilities, and photophysical properties, potentially leading to new applications in sensing or as a derivatizable handle for bioconjugation.
Structure
3D Structure
Properties
CAS No. |
195205-11-9 |
|---|---|
Molecular Formula |
C15H15NO |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
1,1,2-trimethylbenzo[e]indol-6-ol |
InChI |
InChI=1S/C15H15NO/c1-9-15(2,3)14-11-5-4-6-13(17)10(11)7-8-12(14)16-9/h4-8,17H,1-3H3 |
InChI Key |
MXGPVULXWDMYTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C1(C)C)C3=C(C=C2)C(=CC=C3)O |
Origin of Product |
United States |
Synthetic Methodologies for 1,1,2 Trimethyl 1h Benzo E Indol 6 Ol and Its Derivatives
Classical and Contemporary Synthetic Routes to the 1H-Benzo[e]indole Core
The formation of the tricyclic 1H-benzo[e]indole system is the critical first stage in the synthesis of the target molecule. Several synthetic approaches can be employed, ranging from traditional cyclization reactions to more modern multi-component strategies.
Alkylation Strategies for 1H-Benzo[e]indole Formation
Alkylation is a fundamental strategy for introducing the methyl groups found in 1,1,2-trimethyl-1H-benzo[e]indole. This can be achieved through various methods, often involving the alkylation of a pre-existing indole (B1671886) or benzo[e]indole precursor. While direct C-alkylation at the C1 and C2 positions can be challenging, a common approach involves the use of a ketone in the Fischer indole synthesis, which inherently installs substituents at these positions. N-alkylation, on the other hand, is a more straightforward process and is typically achieved by treating the N-H of the indole ring with a suitable alkylating agent in the presence of a base.
Synthesis Using Benzyl (B1604629) Bromide Derivatives
Benzyl bromide and its derivatives are effective electrophiles for the N-alkylation of indoles and related heterocycles. In the context of 1H-benzo[e]indole synthesis, a benzyl group can be introduced at the nitrogen atom. This is typically achieved by deprotonating the indole nitrogen with a base, such as sodium hydride or potassium hydroxide, in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), followed by the addition of benzyl bromide. This reaction proceeds via an SN2 mechanism. While not directly leading to the trimethylated target, this method is a versatile way to introduce a variety of substituents on the indole nitrogen, which can be useful for modulating the electronic properties of the molecule or for serving as a protecting group during subsequent synthetic transformations.
Fisher Indole Synthesis Analogues for Benzo[e]indoles
The Fischer indole synthesis is a cornerstone in the preparation of indole derivatives and is particularly well-suited for the synthesis of the 1,1,2-trimethyl-1H-benzo[e]indole core. This reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or a ketone.
To obtain the desired 1,1,2-trimethyl-1H-benzo[e]indole scaffold, 2-naphthylhydrazine is reacted with 3-methyl-2-butanone (B44728) (isopropyl methyl ketone). The reaction is typically carried out in the presence of an acid catalyst such as glacial acetic acid, polyphosphoric acid (PPA), or zinc chloride. The process begins with the formation of a 2-naphthylhydrazone intermediate, which then undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement (the Claisen-like rearrangement), followed by the loss of ammonia (B1221849) to yield the aromatic benzo[e]indole ring system.
A plausible pathway to the final target compound, 1,1,2-trimethyl-1H-benzo[e]indol-6-ol, involves starting with a substituted naphthalene (B1677914) precursor. Specifically, the synthesis can commence with 6-methoxy-2-naphthylamine, which is then converted to 6-methoxy-2-naphthylhydrazine. This hydrazine (B178648) derivative is then subjected to the Fischer indole synthesis with isopropyl methyl ketone to yield 6-methoxy-1,1,2-trimethyl-1H-benzo[e]indole. The final step is the demethylation of the methoxy (B1213986) group to the desired hydroxyl group, a transformation that can be achieved using strong Lewis acids such as boron tribromide (BBr₃).
| Step | Reactants | Reagents/Conditions | Product |
| 1 | 6-methoxy-2-naphthylamine | 1. NaNO₂, HCl 2. SnCl₂, HCl | 6-methoxy-2-naphthylhydrazine |
| 2 | 6-methoxy-2-naphthylhydrazine, Isopropyl methyl ketone | Glacial Acetic Acid, Reflux | 6-methoxy-1,1,2-trimethyl-1H-benzo[e]indole |
| 3 | 6-methoxy-1,1,2-trimethyl-1H-benzo[e]indole | BBr₃, CH₂Cl₂ | This compound |
Multi-Component Reaction Approaches
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step from three or more starting materials. While specific MCRs for the direct synthesis of 1,1,2-trimethyl-1H-benzo[e]indole are not widely reported, the principles of MCRs can be applied to construct the benzo[e]indole core. For instance, a one-pot reaction involving a naphthalene-based amine, an aldehyde, and an isocyanide (a Ugi-type reaction) or other suitable coupling partners could potentially be developed to assemble the benzo[e]indole skeleton. The challenge in designing such a reaction lies in achieving the correct regioselectivity and substitution pattern.
Advanced Synthetic Strategies for Benzo[e]indole Derivatives
With the core benzo[e]indole structure in hand, more advanced synthetic strategies can be employed to create derivatives with specific functionalities, such as those required for applications in materials science and bioimaging.
Modular Synthesis Approaches for Heterobifunctional Cyanine (B1664457) Dyes
The 1,1,2-trimethyl-1H-benzo[e]indole nucleus is a key building block in the synthesis of cyanine dyes, which are widely used as fluorescent labels and probes. A modular synthetic approach is often employed to create heterobifunctional cyanine dyes, which contain two different reactive groups, allowing for the conjugation of the dye to multiple biomolecules.
The synthesis of these complex dyes typically begins with the quaternization of the nitrogen atom of the 1,1,2-trimethyl-1H-benzo[e]indole or its hydroxylated derivative with an alkyl halide containing a reactive functional group (or a precursor). This results in a benzo[e]indolium (B1264472) salt. This quaternized heterocycle is then condensed with a polymethine bridge precursor and a second, different heterocyclic base (which can also be a benzo[e]indolium salt with a different functional group) to form the asymmetric cyanine dye. This modular approach allows for the facile introduction of a wide variety of functional groups, enabling the fine-tuning of the dye's photophysical properties and its conjugation to specific targets.
| Reactant 1 | Reactant 2 | Coupling Reagent | Product Type |
| Quaternized this compound | Polymethine Bridge Precursor | Base (e.g., pyridine, triethylamine) | Hemicyanine Intermediate |
| Hemicyanine Intermediate | Second Quaternized Heterocycle | Base (e.g., pyridine, triethylamine) | Heterobifunctional Cyanine Dye |
This modularity is crucial for developing sophisticated probes for biological applications, where precise control over the dye's structure and function is paramount.
Two-Step Benzo[e]indole Core Assemblage via Transannulation/C–H Insertion/SEAr–Cyclization
A sophisticated two-step methodology has been developed for the synthesis of the 2,3-dihydrobenzo[e]indole core, which can be a precursor to the fully aromatized system. This process utilizes 1H-1,2,3-triazoles as the fundamental building blocks. The initial step involves a rhodium(II)-catalyzed domino reaction between an N-alkyl-1,2,3-triazole and two N-sulfonyl-1,2,3-triazole molecules. This tandem sequence proceeds through transannulation followed by a carbene C–H insertion, resulting in the formation of a 1,2,3,4-tetrasubstituted pyrrole (B145914) ring that is functionalized at the C5-position with a sulfonamidovinyl group.
In the second step, the synthesized 4-aryl-5-(sulfonamidovinyl)pyrrole undergoes an electrophilic aromatic substitution (SEAr) cyclization. This is typically promoted by a strong acid system, such as a mixture of methanesulfonic acid (MsOH) and phosphorus pentoxide (P₂O₅), also known as Eaton's reagent. This acid-catalyzed cyclization forges the new six-membered ring, completing the 2,3-dihydrobenzo[e]indole framework. The resulting structures are often highly functionalized at various positions, offering handles for further chemical modification.
Rhodium-Catalyzed Reactions in Benzo[e]indole Synthesis
Rhodium catalysis has emerged as a powerful tool in the synthesis and functionalization of indole derivatives, including the benzo[e]indole system. nih.gov Transition-metal-catalyzed reactions, particularly with rhodium(III) catalysts, are highly effective for increasing molecular complexity in an efficient manner. nih.gov
One notable strategy involves a double C–H activation and double insertion mechanism to construct the benzo[e]indole framework. nih.gov For instance, the reaction of an indole bearing a directing group, such as a trifluoromethyl ketone, with an alkyne in the presence of a Rh(III) catalyst like [Cp*RhCl₂]₂ can lead to the formation of a benzannulated indole derivative. nih.gov The directing group facilitates the C4–C5 oxidative cyclization of the indole with the alkyne. nih.gov While this specific example illustrates the formation of a different regioisomer, the underlying principle of rhodium-catalyzed C–H activation and annulation is a key strategy in accessing diverse benzo-fused indole cores.
Functionalization and Derivatization Reactions of this compound
Once the core structure of this compound is obtained, its chemical reactivity can be exploited to introduce a wide array of functional groups, leading to the synthesis of diverse derivatives with tailored properties. The electron-rich nature of the indole nucleus and the presence of the phenolic hydroxyl group are key determinants of its reactivity.
Electrophilic Aromatic Substitution (e.g., Vilsmeier-Haack Reaction)
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. nih.govsemanticscholar.org The reaction utilizes a Vilsmeier reagent, typically a chloroiminium ion, generated from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃). semanticscholar.orgorganic-chemistry.org
In the context of benzo[e]indole derivatives, this reaction is instrumental in synthesizing precursors for cyanine dyes. For structural isomers like 2,3,3-trimethyl-3H-benzo[g]indole, the Vilsmeier-Haack reaction leads to the formation of benzo[g]indol-2-ylidene-malondialdehydes after a basic aqueous work-up. These malondialdehydes are versatile intermediates that can be further condensed with hydrazines to produce pyrazole-substituted benzo[g]indoles. While specific studies on this compound are not detailed, the electron-donating nature of the hydroxyl group is expected to activate the aromatic ring towards electrophilic substitution, suggesting that the Vilsmeier-Haack reaction would be a viable method for introducing a formyl group onto the benzo[e]indole core.
Knoevenagel Condensation for Styryl Derivatives
The Knoevenagel condensation is a nucleophilic addition reaction involving an active methylene (B1212753) compound and a carbonyl group, which is particularly useful for synthesizing styryl dyes. researchgate.net A series of novel dyes based on the 1,1,2-trimethyl-1H-benzo[e]indole scaffold have been prepared through the Knoevenagel condensation reaction between the parent compound and various benzaldehydes. nih.gov This reaction typically involves the deprotonation of an active methyl group, in this case, the 2-methyl group of the quaternized 1,1,2,3-trimethyl-1H-benzo[e]indolium salt, to form a carbanion. This nucleophile then attacks the carbonyl carbon of an aldehyde, followed by dehydration to yield the styryl derivative. researchgate.net The presence of the 6-hydroxyl group would likely influence the electronic properties of the resulting dye, potentially affecting its absorption and emission spectra.
Table 1: Examples of Benzaldehydes Used in Knoevenagel Condensation with 1,1,2-Trimethyl-1H-benzo[e]indole Derivatives
| Benzaldehyde Derivative | Resulting Styryl Dye Characteristics | Reference |
| Unsubstituted Benzaldehyde | Parent styryl dye | nih.gov |
| Substituted Benzaldehydes | Tunable photophysical properties | nih.gov |
Note: This table is illustrative of the types of reactants used in Knoevenagel condensations with the benzo[e]indole core.
Oxidation and Reduction Reactions
The oxidation and reduction of the this compound core are expected to primarily involve the phenol (B47542) and the indole moieties. The phenolic hydroxyl group can be oxidized to a quinone-type structure, a reaction common for phenols. The specific products would depend on the oxidizing agent and reaction conditions.
The indole ring itself is susceptible to oxidation, which can lead to a variety of products. For instance, the oxidation of indoles can yield oxindoles, isatins, or dimeric structures, depending on the substituents and the oxidant used. The electron-rich nature of the benzo[e]indole system, further activated by the 6-hydroxyl group, would likely make it sensitive to oxidation.
Conversely, reduction of the benzo[e]indole ring system can be achieved through catalytic hydrogenation. This would typically lead to the saturation of the pyrrole ring first, yielding an indoline (B122111) derivative, and under more forcing conditions, the benzene (B151609) rings could also be reduced. The specific conditions for these transformations on this compound would need to be empirically determined, as specific literature on this particular compound is scarce.
Alkylation of Indole Derivatives
The alkylation of 1,1,2-trimethyl-1H-benzo[e]indole is a key reaction for the synthesis of quaternary ammonium (B1175870) salts, which are important precursors for various dyes. nih.gov The nitrogen atom of the indole ring can be alkylated using a variety of alkylating agents, such as alkyl halides (e.g., iodomethane, iodoethane) or other electrophiles. nih.gov This N-quaternization results in the formation of 1,1,2,3-tetraalkyl-1H-benzo[e]indolium salts.
These quaternary salts are particularly important because the 2-methyl group becomes significantly more acidic and can be readily deprotonated by a base to form a methylene base. This reactivity is the basis for their use in the synthesis of cyanine and styryl dyes through condensation reactions like the Knoevenagel condensation. For this compound, the phenolic hydroxyl group might require protection prior to N-alkylation to prevent O-alkylation, depending on the reaction conditions and the base used.
Table 2: Common Alkylating Agents for Benzo[e]indole Derivatives
| Alkylating Agent | Product Type | Reference |
| Iodomethane | N-methyl quaternary salt | nih.gov |
| Iodoethane | N-ethyl quaternary salt | nih.gov |
| 4-Iodobutane | N-butyl quaternary salt | nih.gov |
| Benzyl bromides | N-benzyl quaternary salt | nih.gov |
| 3-Iodopropanoic acid | N-carboxypropyl quaternary salt | nih.gov |
Suzuki Coupling Reactions Utilizing Brominated Derivatives
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) bonds. nih.gov This palladium-catalyzed reaction is particularly valuable for functionalizing heterocyclic scaffolds like benzo[e]indoles. The process involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. nih.gov
For the 1,1,2-trimethyl-1H-benzo[e]indole core, a brominated derivative, such as a 7-bromo derivative, serves as the electrophilic partner. This intermediate can be coupled with a wide array of aryl, heteroaryl, alkyl, or alkenyl boronic acids to introduce diverse substituents onto the benzo[e]indole framework. nih.govnih.gov This versatility is crucial for tuning the electronic and photophysical properties of the final compounds for various applications.
The reaction conditions are generally mild and tolerant of various functional groups. nih.gov The choice of palladium catalyst, ligands, and base is critical for achieving high yields and selectivity. Common catalysts include palladium complexes with phosphine (B1218219) ligands, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]. beilstein-journals.orgbeilstein-journals.org The reaction is typically performed in a mixture of an organic solvent like dioxane and an aqueous base solution. mdpi.com
The successful application of Suzuki coupling to various indole and indazole systems demonstrates its utility for modifying the benzo[e]indole structure. nih.govnih.gov This method provides a direct route to novel C7-arylated 1,1,2-trimethyl-1H-benzo[e]indole derivatives, which would be difficult to access through other synthetic means. nih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles This table presents generalized conditions based on reactions with similar indole and indazole scaffolds.
| Parameter | Description | Examples | References |
| Halide Substrate | A brominated derivative of the core heterocycle. | 7-Bromo-1H-indazole, o-Bromoanilides | nih.gov, nih.gov |
| Boron Reagent | An aryl, heteroaryl, or alkyl boronic acid or ester. | Phenylboronic acid, 4-Methoxyphenylboronic acid | beilstein-journals.org, mdpi.com |
| Palladium Catalyst | A Pd(0) or Pd(II) complex. | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ | beilstein-journals.org, beilstein-journals.org, researchgate.net |
| Base | Typically an inorganic carbonate or phosphate. | Na₂CO₃, K₂CO₃ | nih.gov, mdpi.com |
| Solvent System | Often a mixture of an organic solvent and water. | Dioxane/H₂O, Toluene, DME | nih.gov, mdpi.com |
| Temperature | Reactions are typically heated. | 60 - 100 °C | acs.org, mdpi.com |
Conjugation with Biomolecules (e.g., Monosaccharide Amines)
The functionalization of the 1,1,2-trimethyl-1H-benzo[e]indole core allows for its covalent attachment, or conjugation, to various biomolecules. This strategy is essential for developing fluorescent probes and other tools for biomedical applications. By linking the fluorescent benzo[e]indole moiety to a biomolecule, researchers can track the molecule's location and interactions within biological systems.
A key example is the conjugation with amino sugars (monosaccharide amines). The benzo[e]indole scaffold can be modified to introduce a reactive functional group, such as an aldehyde via a Vilsmeier-Haack reaction. This aldehyde can then react with the primary amine of a monosaccharide to form a Schiff base (imine). Subsequent reduction of the imine bond with a mild reducing agent like sodium borohydride (B1222165) yields a stable secondary amine linkage, covalently tethering the fluorescent dye to the sugar.
This bioconjugation approach leverages the specific biological roles of the attached biomolecule. For instance, conjugating the benzo[e]indole dye to a glucose derivative could facilitate its uptake into cells via glucose transporters, allowing for targeted imaging of cells with high metabolic activity, such as cancer cells.
Green Chemistry Principles in Benzo[e]indole Synthesis
In recent years, the principles of green chemistry have become increasingly important in organic synthesis, aiming to reduce the environmental impact of chemical processes. These principles are being applied to the synthesis of complex heterocyclic structures like benzo[e]indoles, focusing on the use of safer solvents, reducing energy consumption, and improving atom economy. openmedicinalchemistryjournal.com
Use of Ionic Liquids
Ionic liquids (ILs) are salts with melting points below 100 °C, often near room temperature. pharmtech.com They are considered green solvents because of their negligible vapor pressure, which reduces air pollution from volatile organic compounds (VOCs). researchgate.net Furthermore, their polarity and acidity can be tuned, and they can often be recycled and reused. researchgate.net
In the context of indole synthesis, Brønsted acidic ionic liquids have been successfully employed as dual solvent-catalysts for the Fischer indole synthesis, a classical method for constructing the indole ring. researchgate.net Using an ionic liquid like 1-butyl-3-methylimidazolium hydrogen sulfate (B86663) ([BMIm]HSO₄) can lead to excellent yields without the need for additional solvents. researchgate.net The product can be easily separated from the ionic liquid, which can then be recovered and reused with minimal loss of activity. researchgate.net
Table 2: Comparison of Conventional vs. Ionic Liquid-Based Fischer Indole Synthesis
| Feature | Conventional Method | Ionic Liquid Method | Advantage of IL |
| Catalyst | Brønsted or Lewis acids (e.g., H₂SO₄, ZnCl₂) | Brønsted acidic ionic liquid (e.g., [BMIm]HSO₄) | Catalyst is also the solvent |
| Solvent | Volatile organic solvents (e.g., Toluene, Ethanol) | Ionic Liquid (solvent-free) | Eliminates VOCs |
| Separation | Often requires extraction and chromatography | Simple phase separation or extraction | Simplified workup |
| Recyclability | Catalyst is often neutralized and discarded | Ionic liquid can be recovered and reused | Reduced waste, lower cost |
Aqueous Medium Reactions
Water is the ultimate green solvent due to its abundance, non-toxicity, and non-flammability. Performing organic reactions in an aqueous medium is a primary goal of green chemistry. While many organic compounds have poor water solubility, specialized techniques and catalyst systems have enabled a range of reactions to proceed efficiently in water.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions instead of conventional conductive heating methods. nih.gov This technique leads to rapid and uniform heating of the reaction mixture, which can dramatically reduce reaction times from hours to minutes. durham.ac.uk
The application of microwave heating has been shown to improve the efficiency of numerous indole synthesis reactions, including the Leimgruber–Batcho, Fischer, and Nenitzescu methods. openmedicinalchemistryjournal.comnih.govdurham.ac.ukrsc.org The benefits include not only accelerated reaction rates but also often higher product yields and improved purity, which reduces the need for extensive purification. durham.ac.uk For instance, heating a reaction to 150-180°C under microwave irradiation can be achieved in minutes, a process that would take significantly longer with a traditional oil bath. durham.ac.uk This efficiency reduces energy consumption and allows for higher throughput in the synthesis of benzo[e]indole derivatives. rsc.org
Structural Elucidation and Characterization of 1,1,2 Trimethyl 1h Benzo E Indol 6 Ol Derivatives
Spectroscopic Techniques for Structural Confirmation
Spectroscopy is the primary toolset for elucidating the structure of organic molecules. By analyzing the interaction of molecules with electromagnetic radiation, researchers can deduce functional groups, the carbon-hydrogen framework, and the exact molecular mass.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of 1,1,2-Trimethyl-1H-benzo[e]indole derivatives. It provides detailed information about the atomic framework of a molecule. ¹H NMR elucidates the proton environments, while ¹³C NMR maps the carbon skeleton.
Spectra are typically recorded in deuterated solvents like chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The resulting chemical shifts, reported in parts per million (ppm), allow for the assignment of specific protons and carbons within the benzo[e]indole structure. For instance, the signals corresponding to the three methyl groups (two at the C1 position and one at the C2 position) and the various aromatic protons can be clearly differentiated and assigned based on their characteristic chemical shifts and coupling patterns. Furthermore, the integration of ¹H NMR signals provides quantitative data on the relative number of protons in each unique environment.
The introduction of a hydroxyl (-OH) group at the C-6 position in the benzo[e]indole ring system would be expected to induce predictable changes in both the ¹H and ¹³C NMR spectra. In the ¹H NMR spectrum, a new, often broad, signal for the phenolic proton would appear, and its chemical shift could be sensitive to solvent and concentration. The electron-donating nature of the -OH group would cause a general upfield shift (to lower ppm values) for the protons on the same aromatic ring, particularly those in ortho and para positions. In the ¹³C NMR spectrum, the carbon atom directly attached to the hydroxyl group (C-6) would experience a significant downfield shift due to the electronegativity of the oxygen atom, while other carbons in the ring would also show measurable shifts.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for a 1,1,2-Trimethyl-1H-benzo[e]indole Scaffold Note: These are typical chemical shift ranges. Actual values will vary based on the specific derivative and solvent used.
| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C1-CH₃ (gem-dimethyl) | 1.4 - 1.7 | 25 - 30 |
| C2-CH₃ | 2.5 - 2.8 | 15 - 20 |
| Aromatic C-H | 7.0 - 8.5 | 110 - 140 |
| Quaternary C1 | N/A | 45 - 55 |
| Quaternary Carbons (Aromatic) | N/A | 120 - 150 |
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and confirming the elemental composition of 1,1,2-Trimethyl-1H-benzo[e]indole derivatives. Techniques such as Electrospray Ionization (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) are particularly valuable.
ESI-MS is well-suited for the analysis of charged or polar derivatives, such as the corresponding N-quaternized indolium salts, which are common precursors for various dyes. This "soft" ionization technique typically results in the observation of the molecular ion peak, which directly corresponds to the compound's molecular weight.
HRMS provides exceptionally accurate mass measurements, often to within a few parts per million. This high precision allows for the unambiguous determination of a molecule's elemental formula, which is critical for distinguishing between isomers or compounds with the same nominal mass but different atomic compositions. Additionally, fragmentation analysis within the mass spectrometer can offer further structural insights by revealing characteristic breakdown patterns of the parent molecule. For 1,1,2-Trimethyl-1H-benzo[e]indol-6-OL, HRMS would be used to confirm the elemental formula C₁₅H₁₅NO.
Table 2: Representative High-Resolution Mass Spectrometry (HRMS) Data Note: This table illustrates the expected data for the specified compound.
| Technique | Compound | Ion | Calculated m/z | Found m/z |
| HR-ESI-MS | This compound | [M+H]⁺ | 226.1226 | (Hypothetical) 226.1229 |
Infrared (IR) spectroscopy is used to identify the various functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different chemical bonds. For derivatives of this compound, the IR spectrum provides a distinct fingerprint.
The core structure exhibits characteristic absorption bands for aromatic C-H stretching (above 3000 cm⁻¹), aliphatic C-H stretching from the methyl groups (below 3000 cm⁻¹), aromatic C=C bond stretching (typically in the 1450-1600 cm⁻¹ region), and C-N bond stretching. researchgate.net The presence of the hydroxyl group in the "-6-OL" derivative introduces two additional and highly characteristic peaks: a broad O-H stretching band, typically found in the 3200-3600 cm⁻¹ region, and a C-O stretching band, which appears in the 1000-1260 cm⁻¹ range.
Table 3: Characteristic FT-IR Absorption Bands for this compound Note: This table is a representative example; specific wavenumbers will vary.
| Vibrational Mode | Wavenumber (cm⁻¹) |
| O-H Stretch (phenolic) | 3200 - 3600 (broad) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2960 |
| C=C Aromatic Stretch | 1450 - 1600 |
| C-N Stretch | 1300 - 1350 |
| C-O Stretch (phenolic) | 1000 - 1260 |
X-ray Diffraction Analysis of Single Crystals
Single-crystal X-ray diffraction provides the most definitive structural information, offering an unambiguous determination of the three-dimensional arrangement of atoms and molecules in the solid state. This powerful technique allows for the precise measurement of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
For derivatives of this compound, X-ray crystallography can unequivocally confirm the connectivity of atoms, the planarity of the fused aromatic ring system, and the specific stereochemistry of any chiral centers. While obtaining single crystals of sufficient quality for diffraction can sometimes be a challenge, the resulting data is considered the gold standard for structural proof. The analysis would reveal how the molecules pack in the crystal lattice and would detail any intermolecular hydrogen bonds involving the hydroxyl group at the C-6 position.
Table 4: Hypothetical Crystallographic Data for a 1,1,2-Trimethyl-1H-benzo[e]indole Derivative Note: This table represents the type of data obtained from a single-crystal X-ray diffraction experiment.
| Parameter | Value |
| Chemical Formula | C₁₅H₁₅NO |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 15.789 |
| β (°) | 98.76 |
| Volume (ų) | 1334.5 |
| Z (molecules/unit cell) | 4 |
Conformational Analysis of Derived Chromophores
The extended, planar π-conjugated system of the benzo[e]indole core is crucial for its electronic properties. When this core is incorporated into a larger chromophore, such as a cyanine (B1664457) dye, maintaining this planarity is essential for efficient electronic transitions and, consequently, strong fluorescence.
Computational methods, particularly Density Functional Theory (DFT), are widely used for conformational analysis. These theoretical studies allow researchers to perform geometry optimization to find the most stable (lowest energy) three-dimensional structure of the molecule. DFT calculations can predict bond lengths, bond angles, and dihedral angles, providing deep insight into the molecule's preferred shape. This is particularly important for understanding the rotational barriers around single bonds that connect the benzo[e]indole unit to other parts of the chromophore, as any twisting can disrupt the π-conjugation and alter the spectroscopic properties. By correlating the calculated conformations with experimental spectroscopic data, a comprehensive understanding of the structure-property relationships in these important molecules can be achieved.
Computational and Theoretical Investigations of Benzo E Indole Systems
Quantum Chemical Calculations (e.g., Density Functional Theory, PBE0)
Quantum chemical calculations are fundamental to investigating the properties of benzo[e]indole systems. Density Functional Theory (DFT) is a widely used method for these calculations due to its balance of accuracy and computational cost. researchgate.netmdpi.com Various functionals, such as B3LYP, PBE0, and CAM-B3LYP, are employed to model the electronic structure and predict molecular properties. nih.govscispace.com
These calculations are used to determine optimized molecular geometries, vibrational frequencies, and other key parameters. researchgate.netijrar.org For instance, DFT calculations can predict bond lengths and angles, providing a detailed three-dimensional structure of the molecule. In studies of related indole (B1671886) derivatives, DFT methods like B3LYP with basis sets such as 6-311++G(d,p) have been successfully used to calculate optimized parameters. ijrar.orgresearchgate.net The choice of functional can be critical; while hybrid functionals like B3LYP and PBE0 are popular, long-range corrected functionals are sometimes necessary to accurately predict the order of electronic states in indole systems. nih.gov
Table 1: Representative DFT Functionals Used in Indole System Studies
| Functional | Type | Common Applications |
|---|---|---|
| B3LYP | Hybrid GGA | Geometry optimization, Vibrational frequencies researchgate.net |
| PBE0 | Hybrid GGA | Electronic state ordering, Excitation energies nih.gov |
| CAM-B3LYP | Long-Range Corrected | Excited states, Charge-transfer systems scispace.comacs.org |
| M06-2X | Hybrid Meta-GGA | Energetics of hydrogen bonds, Tautomerism nih.gov |
Electronic Structure Analysis
The electronic structure of a molecule governs its reactivity, optical properties, and intermolecular interactions. Computational analysis provides a detailed picture of how electrons are distributed and how this distribution changes upon excitation.
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. researchgate.net The HOMO energy level relates to the ability to donate an electron, while the LUMO level indicates the ability to accept an electron. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. mdpi.com
Table 2: Calculated HOMO-LUMO Energies and Gaps for Representative Indole-based Chromophores
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE in eV) |
|---|---|---|---|
| FICR | -5.29 | -3.31 | 1.98 |
| FICD2 | -5.33 | -3.60 | 1.73 |
| FICD5 | -5.29 | -3.55 | 1.74 |
Data derived from a DFT study on related chromophore systems, illustrating the principle of HOMO-LUMO tuning. nih.gov
Intramolecular charge transfer (ICT) is a phenomenon where electron density moves from an electron-donating part of a molecule to an electron-accepting part upon electronic excitation. osti.gov This process is fundamental to the function of many organic materials used in nonlinear optics, sensors, and photovoltaics. mdpi.comresearchgate.net
In benzo[e]indole systems, the benzo[e]indole moiety can act as a powerful electron acceptor. mdpi.com Computational studies, often using Natural Bond Orbital (NBO) analysis, can quantify the charge delocalization and orbital interactions that facilitate ICT. ijrar.orgnih.gov These analyses reveal how charge is redistributed within the molecule, confirming the efficiency of the charge transfer process. nih.gov For example, in a benzo[e]indole derivative designed as a cyanide sensor, the nucleophilic addition of cyanide blocks the ICT process, leading to a detectable colorimetric and fluorescent response. researchgate.net Theoretical studies help elucidate this mechanism by modeling the electronic structures before and after the reaction.
Prediction and Elucidation of Optical Properties
Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting and understanding the optical properties of molecules, such as their UV-visible absorption spectra. nih.govscispace.com These calculations can predict the wavelength of maximum absorption (λ_max) and the oscillator strength, which corresponds to the intensity of the absorption. nih.gov
For benzo[e]indole derivatives, TD-DFT calculations have been used to predict absorption spectra that are in good agreement with experimental results. scispace.commdpi.com For example, studies on new benzo[e]indol salts for nonlinear optics showed that the calculated absorption spectra matched well with those measured in methanol. mdpi.comresearchgate.net These theoretical predictions are invaluable for designing new dyes and chromophores, as they allow for the screening of potential candidates before undertaking complex synthesis. ktu.edu The calculations can explain observed spectral shifts; for instance, extending the conjugation or adding strong electron-accepting groups to the benzo[e]indole cation can lead to a significant red shift (a shift to a longer wavelength) in the absorption maximum. mdpi.com
Structural and Energetic Characterization of Tautomeric Forms
Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. nih.gov For 1,1,2-Trimethyl-1H-benzo[e]indol-6-ol, the presence of a hydroxyl (-OH) group allows for the possibility of keto-enol tautomerism, where the proton can move from the oxygen atom to a carbon atom on the ring, forming a keto tautomer.
Quantum chemical calculations are a primary tool for studying the relative stabilities of different tautomeric forms. researchgate.net By calculating the total electronic energy of each tautomer, researchers can predict which form is more stable and therefore more abundant at equilibrium. acs.org DFT methods, such as B3LYP, are frequently used for these energetic characterizations. researchgate.netacs.org Studies on related heterocyclic systems like indazoles and benzo[de]cinnolines have successfully used these methods to determine the most stable annular and CH tautomers in both the gas phase and in solution. researchgate.net These calculations can also map the potential energy surface for the interconversion process, identifying the transition state and calculating the energy barrier for the tautomerization reaction. acs.org
Table 3: Hypothetical Relative Energies of Tautomers for a Hydroxy-Substituted Benzo[e]indole System
| Tautomeric Form | Description | Relative Energy (kJ/mol) (Illustrative) |
|---|---|---|
| Enol Form | -OH group on the benzene (B151609) ring | 0.00 (Reference) |
| Keto Form | C=O group with proton moved to adjacent carbon | +25.0 |
This table is illustrative, demonstrating how computational results on tautomer stability are typically presented. The relative energies indicate the predicted stability of each form.
Advanced Photophysical Properties of 1,1,2 Trimethyl 1h Benzo E Indol 6 Ol Derivatives
Absorption and Emission Spectral Characteristics
Derivatives of 1,1,2-trimethyl-1H-benzo[e]indole are notable for their distinct absorption and emission spectra, which can be fine-tuned through chemical modifications. Extending the π-electron system, as seen in the formation of cyanine (B1664457) dyes from this core structure, results in a bathochromic (red) shift of the absorption maximum. This means the compound absorbs light at longer wavelengths. These cyanine derivatives often possess high molar extinction coefficients, a desirable feature for many applications.
For instance, semisquaraine dyes incorporating the 1,1,2-trimethyl-1H-benzo[e]indole moiety as an electron donor exhibit absorption maxima that are dependent on solvent polarity. This phenomenon, known as solvatochromism, is crucial for understanding the intramolecular charge transfer (ICT) characteristics of these molecules.
A significant area of research has been the development of derivatives that exhibit fluorescence in the near-infrared (NIR) region. Annulation reactions of the 1,1,2-trimethyl-1H-benzo[e]indole core with activated alkenes, such as acrylic acid and its derivatives, can produce benzo[e]pyrido[1,2-a]indole derivatives. These resulting compounds are of interest as near-infrared fluorophores. Such NIR probes are particularly valuable for in vivo imaging applications, including tumor visualization and tracking acute ischemia, due to the deeper tissue penetration of NIR light. medchemexpress.comfishersci.co.ukfishersci.ca
The absorption and emission spectra of 1,1,2-trimethyl-1H-benzo[e]indole derivatives are highly sensitive to their environment and structural modifications. As mentioned, changing the polarity of the solvent can lead to significant solvatochromic shifts. Derivatives with a donor-π-acceptor (D-π-A) architecture, in particular, show noticeable shifts in their absorption spectra with changes in the solvent environment.
Structural alterations, such as N-quaternization (alkylation of the nitrogen atom), also play a critical role in modifying the photophysical properties. This modification is a key step in the synthesis of various functional dyes, influencing their absorption and emission wavelengths.
Fluorescence Quantum Yield Determination
The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The determination of Φf is essential for applications requiring bright fluorescent probes, such as in biological imaging and analytical sensing.
The quantum yield can be determined through both absolute and relative methods. Absolute methods, such as those using an integrating sphere, directly measure the total number of emitted photons. Relative methods compare the fluorescence intensity of the sample to that of a standard with a known quantum yield.
For derivatives of 1,1,2-trimethyl-1H-benzo[e]indole, understanding their fluorescence quantum yield is crucial for optimizing their performance as fluorescent probes. medchemexpress.com
Stokes Shift Analysis
The Stokes shift is the difference between the maximum wavelengths of absorption and emission. A large Stokes shift is often desirable for fluorescent probes as it minimizes self-absorption and improves the signal-to-noise ratio in imaging applications.
Derivatives of 1,1,2-trimethyl-1H-benzo[e]indole have been engineered to exhibit significant Stokes shifts. For example, certain semisquaraine dyes derived from this compound have Stokes shifts in the range of 32–54 nm. Furthermore, alkylation of these derivatives has been shown to enhance the Stokes shift, with values ranging from 4540–5860 cm⁻¹, which is advantageous for bioimaging.
| Derivative Type | Stokes Shift Range (nm) | Stokes Shift Range (cm⁻¹) |
| Semisquaraine Dyes | 32–54 | - |
| Alkylated Derivatives | - | 4540–5860 |
Photostability Assessment
Photostability refers to a molecule's resistance to photochemical degradation upon exposure to light. High photostability is a crucial requirement for fluorescent probes, especially in applications that involve prolonged or intense illumination, such as in fluorescence microscopy and in vivo imaging.
The assessment of photostability typically involves exposing the compound to a controlled light source for a specific duration and monitoring the changes in its absorption or fluorescence intensity over time. A dark control is used to differentiate between photochemical and thermal degradation. While specific photostability data for 1,1,2-trimethyl-1H-benzo[e]indol-6-ol derivatives is not detailed in the provided context, it is a critical parameter evaluated during the development of fluorescent probes derived from this scaffold.
Ionochromic and Solvent-Induced Emission Switching
Certain derivatives of 1,1,2-trimethyl-1H-benzo[e]indole can exhibit ionochromism, which is a change in their optical properties upon interaction with ions. This property is the basis for the development of fluorescent sensors for specific ions. The binding of an ion to the molecule can alter the intramolecular charge transfer characteristics, leading to a change in the absorption or emission spectrum.
Similarly, solvent-induced emission switching, or solvatochromism, is a prominent feature of these derivatives. The emission properties can be modulated by changing the polarity of the solvent, leading to shifts in the emission wavelength or changes in the fluorescence intensity. This sensitivity to the local environment makes them useful as probes for studying the polarity of microenvironments.
Applications of 1,1,2 Trimethyl 1h Benzo E Indol 6 Ol Derivatives in Life Sciences and Biomedicine
Design and Development of Fluorescent Probes
Derivatives of 1,1,2-trimethyl-1H-benzo[e]indole are instrumental in creating sophisticated fluorescent probes for visualizing complex biological processes in real-time. The inherent fluorescence of the benzo[e]indole core and the versatility of its chemical structure allow for the design of probes that can target specific molecules or organelles within cells, or respond to changes in the cellular microenvironment.
Imaging of Cellular Processes and Structures
The intrinsic fluorescence of 1,1,2-trimethyl-1H-benzo[e]indole derivatives makes them valuable for real-time imaging and tracking of biological activities. By modifying their structure, these compounds can be engineered to act as fluorescent probes that bind to specific molecules or structures within a cell. When excited by light of a specific wavelength, they emit light of a longer wavelength, allowing for the visualization of the target's location and dynamics under a microscope. This capability is fundamental to studying cellular architecture and processes.
Hypoxia-Sensitive Fluorescent Probes for Acute Ischemia
Hypoxia, or low oxygen level, is a key feature of pathological conditions like solid tumors and ischemia. Researchers have leveraged the 1,1,2-trimethyl-1H-benzo[e]indole framework to synthesize hypoxia-sensitive fluorescent probes for the real-time imaging of acute ischemia. medchemexpress.comfishersci.ca A common strategy involves incorporating an azo functional group (-N=N-) into the fluorescent dye structure. nih.govresearchgate.net Under normal oxygen conditions, the azo group quenches the fluorescence of the probe. In a hypoxic environment, cellular reductases cleave the azo bond, leading to a significant increase in the fluorescence signal. nih.govresearchgate.net This "off/on" switching mechanism enables sensitive detection and real-time monitoring of ischemic events in preclinical models, such as in the liver and kidney of live mice. nih.govelsevierpure.com
Table 1: Characteristics of Hypoxia-Sensitive Probes
| Probe Design Principle | Hypoxia-Sensing Moiety | Mechanism of Action | Application |
| Azo-bond cleavage | Azo functional group | Reductive cleavage of the azo bond in hypoxic conditions, leading to fluorescence activation. nih.govresearchgate.net | Real-time imaging of acute ischemia in live animal models. nih.govelsevierpure.com |
| Nitroreductase (NTR) activation | p-nitrobenzyl ether | Specific cleavage by nitroreductase, which is upregulated in hypoxic tumors, releasing the fluorophore. researchgate.net | Imaging of living cancer cells under hypoxic conditions. researchgate.net |
Near-Infrared Fluorescent Probes for Tumor Imaging (e.g., Integrin Receptor Expression)
Near-infrared (NIR) fluorescent probes, which operate in the 650-900 nm window, are highly advantageous for in-vivo imaging due to the reduced light scattering and absorption by biological tissues, allowing for deeper penetration. xiahepublishing.com Derivatives of 1,1,2-trimethyl-1H-benzo[e]indole are used as reactants to prepare NIR probes for imaging tumors and specific cellular markers like integrin receptors. medchemexpress.comfishersci.cachemicalbook.com
Integrin αvβ3 is a cell adhesion molecule that is overexpressed on the surface of many solid tumor cells and newly forming tumor blood vessels, making it an excellent target for tumor imaging. nih.gov NIR fluorescent probes have been developed by conjugating cyanine (B1664457) dyes (some of which are derived from the benzo[e]indole scaffold) to multimeric RGD peptides. nih.govnih.gov RGD peptides are short amino acid sequences that bind specifically to integrin αvβ3. nih.gov Studies have shown that tetrameric (four-branched) RGD peptide probes labeled with NIR fluorochromes exhibit the highest tumor activity accumulation and the strongest tumor-to-background contrast. nih.gov This uptake is integrin-specific and can be blocked by an excess of unlabeled RGD peptide, confirming the targeting mechanism. nih.govnih.gov This approach allows for the noninvasive detection and semi-quantification of tumor integrin expression. nih.gov
Table 2: Examples of NIR Probes for Tumor Imaging
| Probe | Target | Imaging Modality | Key Finding |
| Cy7-labeled RGD Multimers | Integrin αvβ3 | Near-Infrared Fluorescence (NIRF) | Tetrameric RGD probe showed the highest tumor uptake and contrast. nih.govnih.gov |
| Cy7-RWY | Integrin α6 | NIRF and Photoacoustic (PA) Imaging | Probe successfully accumulated in hepatocellular carcinoma tumors in mice. xiahepublishing.com |
Intracellular pH Detection and Cell Marking
The fluorescence of certain indole (B1671886) derivatives can be sensitive to the pH of their environment. This property has been exploited to use 1,1,2-trimethyl-1H-benzo[e]indole as a foundational structure for creating fluorescent probes capable of detecting intracellular pH and for general cell marking. chemicalbook.com These pH-sensitive probes can report on the acidity or alkalinity of different cellular compartments, which is crucial for understanding cellular functions and pathological states.
Nucleic Acid Probes and DNA Binding Studies
Certain derivatives of 1,1,2-trimethyl-1H-benzo[e]indole have been shown to interact with nucleic acids. As photosensitizers, some 2-phenylethenyl-1H-benzo[e]indole dyes induce DNA damage upon irradiation with light. nih.gov This biological effect implies a close association with DNA, suggesting their potential as probes for studying nucleic acid binding and structure. The mechanism often involves the generation of reactive oxygen species in the vicinity of the DNA, leading to strand breaks or other forms of damage. nih.gov
Therapeutic Modalities Utilizing Derived Photosensitizers
Beyond diagnostics, derivatives of 1,1,2-trimethyl-1H-benzo[e]indole are being developed for therapeutic applications, most notably as photosensitizers in photodynamic therapy (PDT). nih.gov Photosensitizers are compounds that, upon activation by a specific wavelength of light, generate cytotoxic reactive oxygen species (ROS) that can kill nearby cells. nih.gov
A series of novel 2-phenylethenyl-1H-benzo[e]indole dyes have been synthesized and shown to possess cytotoxic properties against melanoma cells when irradiated with blue light (414 nm). nih.gov The most potent of these compounds demonstrated activity at submicromolar concentrations. nih.gov Further investigation revealed that the treatment induced a substantial generation of ROS, which in turn led to DNA damage and, ultimately, cell death. nih.gov In another approach, hybrid molecules combining carbazole (B46965) and benzindole moieties have been developed as photosensitizers for chemo-photodynamic synergistic therapy to combat solid tumors. mdpi.com
Table 3: Photosensitizers Derived from 1,1,2-Trimethyl-1H-benzo[e]indole
| Derivative Class | Mechanism of Action | Target Application |
| 2-phenylethenyl-1H-benzo[e]indole dyes | Upon irradiation, generates reactive oxygen species (ROS) leading to DNA damage and cell death. nih.gov | Photo-induced anticancer activity against melanoma. nih.gov |
| Carbazole/Benzindole Hybrids | Acts as a photosensitizer for synergistic chemo-photodynamic therapy. mdpi.com | Suppression of solid tumors. mdpi.com |
Photodynamic Therapy (PDT) Applications
Derivatives of 1,1,2-trimethyl-1H-benzo[e]indole have emerged as promising photosensitizers for photodynamic therapy (PDT), a non-invasive therapeutic strategy for cancer treatment. e-ce.org These compounds can be activated by specific wavelengths of light, initiating a cascade of cytotoxic events that lead to tumor ablation. e-ce.org For instance, novel 2-phenylethenyl-1H-benzo[e]indole dyes, synthesized from the 1,1,2-trimethyl-1H-benzo[e]indole core, have shown potential as effective photosensitizers. nih.gov Their utility in PDT is rooted in their ability to efficiently generate reactive oxygen species upon light irradiation, a key mechanism for inducing cell death in targeted cancer tissues. nih.govresearchgate.net Further research into carbazole/benzindole derivatives also highlights their potential in synergistic chemo-photodynamic therapies, underscoring the versatility of the benzo[e]indole scaffold in developing new PDT agents. mdpi.com
Photo-Induced Anticancer Activity
The anticancer properties of 1,1,2-trimethyl-1H-benzo[e]indole derivatives are prominently demonstrated through their photo-induced activity. A recently synthesized series of 2-phenylethenyl-1H-benzo[e]indole dyes displayed significant cytotoxic effects against a G361 melanoma cell line when irradiated with 414 nm blue light. nih.govresearchgate.net This activity was observed at submicromolar concentrations, indicating high potency. nih.gov The effectiveness of this photo-induced cytotoxicity is dependent on both the concentration of the photosensitizing compound and the intensity of the light used for activation. nih.govresearchgate.net
Reactive Oxygen Species (ROS) Generation Mechanisms
The primary mechanism underpinning the photo-induced anticancer activity of these derivatives is the generation of reactive oxygen species (ROS). nih.gov Upon activation by light, the photosensitizer molecule transitions to an excited triplet state. This excited state can then initiate two main types of photochemical reactions:
Type I Mechanism: The excited photosensitizer reacts directly with a substrate, such as a biological molecule, through electron or hydrogen atom transfer. This process forms free radicals and radical ions, which can subsequently react with molecular oxygen to produce cytotoxic ROS like hydroxyl radicals.
Type II Mechanism: The excited photosensitizer transfers its energy directly to ground-state molecular oxygen (³O₂), converting it into the highly reactive and cytotoxic singlet oxygen (¹O₂). nih.gov Singlet oxygen is a potent oxidizing agent that can damage essential cellular components, including lipids, proteins, and nucleic acids, ultimately leading to cell death. nih.govnih.gov
Studies on the most potent 2-phenylethenyl-1H-benzo[e]indole derivatives confirm that their therapeutic effect is driven by a substantial generation of ROS upon irradiation. nih.govresearchgate.net
DNA Damage Induction in Cancer Cells
The surge in intracellular ROS levels caused by photoactivated 1,1,2-trimethyl-1H-benzo[e]indole derivatives leads to significant oxidative stress. researchgate.net This oxidative environment results in widespread damage to cellular macromolecules, most critically, to DNA. mdpi.commdpi.com The generated ROS can cause single- and double-strand breaks, base modifications, and DNA cross-links. researchgate.net This extensive DNA damage triggers cellular checkpoints and, when the damage is beyond repair, activates apoptotic pathways, leading to programmed cell death of the cancer cells. nih.govresearchgate.net Research has explicitly shown that the treatment with these photosensitizers induces substantial ROS generation, which directly leads to DNA damage and subsequent cell death. nih.gov
Photothermal Therapy for Tumors
Currently, there is limited specific information in the available scientific literature regarding the application of 1,1,2-trimethyl-1H-benzo[e]indole derivatives in photothermal therapy (PTT). While their role as photosensitizers in photodynamic therapy (PDT) is established, their capacity to act as photothermal agents—which convert light energy into heat to induce hyperthermia in tumors—is not well-documented.
Antimicrobial and Other Biological Activities of Derivatives
Beyond their applications in oncology, derivatives incorporating the indole scaffold have demonstrated a broad spectrum of biological activities, including significant antimicrobial properties. nih.gov These activities are often attributed to the ability of the indole ring and its substituents to interact with microbial cells and interfere with essential biological processes. znaturforsch.com
Antibacterial Activity (e.g., against Gram-positive bacteria)
Derivatives of indole have shown pronounced antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and its methicillin-resistant strain (MRSA). nih.govmdpi.com For example, indole derivatives substituted with 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties exhibit a broad spectrum of activity, with some compounds showing efficacy against MRSA comparable to or greater than the antibiotic ciprofloxacin. nih.gov The presence of specific substituents, such as a m-chlorophenyl group, has been noted to be important for this activity. nih.gov Similarly, certain indole-3-carboxamido-polyamine conjugates show potent growth inhibition of Gram-positive bacteria. mdpi.com The mechanism of action for some indole derivatives may involve the inhibition of bacterial efflux pumps, such as the NorA pump in S. aureus, which contributes to antibiotic resistance. nih.gov
Antifungal Activity (e.g., against Candida albicans)
Derivatives of the indole nucleus have been a subject of considerable interest in the development of new antifungal agents, particularly against opportunistic pathogens like Candida albicans. While specific studies on 1,1,2-Trimethyl-1H-benzo[e]indol-6-ol are limited, research on analogous indole-containing compounds provides a basis for predicting the potential antifungal efficacy of its derivatives.
A number of novel indole derivatives have been synthesized and evaluated for their in vitro antifungal activity against C. albicans. For instance, certain Mannich bases of indole have demonstrated notable antifungal effects. Similarly, indole derivatives integrated with other heterocyclic rings, such as 1,2,4-triazole and 1,3,4-thiadiazole, have shown excellent activity against various Candida species, including C. albicans and C. krusei. These findings suggest that the benzo[e]indole scaffold of this compound could serve as a valuable pharmacophore for the design of new antifungal compounds.
The antifungal activity of these related indole derivatives is often evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The data from such studies on various indole derivatives can be used to infer the potential activity of novel benzo[e]indole compounds.
**Table 1: Antifungal Activity of Selected Indole Derivatives against *Candida albicans***
| Compound Type | Specific Derivative(s) | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
|---|---|---|---|---|
| Indole-Triazole Conjugates | Compound 6f (bearing a 3,4-dichlorobenzyl moiety) | 2 | Fluconazole | 250 |
| Indole-Thiadiazole Derivatives | Compounds 2b-d | 3.125 | Fluconazole | - |
| Indole-Triazole Derivatives | Compounds 3b-d | 3.125 | Fluconazole | - |
| Tryptanthrin Derivatives | Compound II-6s (in combination with fluconazole) | 31.25 (MFC) | - | - |
MFC: Minimum Fungicidal Concentration
Structure-Activity Relationships (SAR) in Biological Contexts
The biological activity of indole derivatives is significantly influenced by the nature and position of substituents on the indole ring system. Understanding the structure-activity relationships (SAR) is crucial for optimizing the antifungal potency of this class of compounds.
Studies on various indole analogs have revealed several key SAR trends against C. albicans:
Substitution at the N-1 position: The nature of the substituent at the N-1 position of the indole ring can greatly impact antifungal activity. For example, in a series of indole-1,2,4-triazole conjugates, compounds with an N-phenyl substituent generally exhibited good activity.
Side-chain modifications: Alterations to side chains attached to the indole nucleus can lead to significant changes in efficacy. The presence of specific halogenated benzyl (B1604629) moieties, such as a 3,4-dichlorobenzyl group, has been shown to confer potent antifungal activity in certain indole derivatives.
Hybrid molecules: The conjugation of the indole scaffold with other known antifungal pharmacophores, such as azole rings (triazoles, thiadiazoles), often results in synergistic or enhanced antifungal effects. This suggests that the core indole structure can be effectively combined with other molecular fragments to improve its biological profile.
Impact of lipophilicity: The lipophilicity of the molecule, often influenced by various substituents, plays a critical role in its ability to penetrate the fungal cell membrane. A balance of hydrophilic and lipophilic properties is generally required for optimal activity.
These general SAR principles, derived from studies on a range of indole derivatives, can guide the design and synthesis of novel this compound derivatives with potentially enhanced antifungal properties.
Cellular Uptake and Membrane Permeability Considerations
The efficacy of any antifungal agent is contingent upon its ability to reach its intracellular target, which necessitates crossing the fungal cell wall and cell membrane. The cellular uptake and membrane permeability of small molecules like this compound derivatives are governed by a combination of physicochemical properties of the compound and the characteristics of the fungal cell envelope.
The fungal cell membrane, rich in ergosterol, is a primary target for many antifungal drugs. The interaction of a compound with this lipid bilayer is a critical step in its uptake. Key factors influencing the membrane permeability of heterocyclic compounds include:
Lipophilicity: A moderate degree of lipophilicity is generally favorable for passive diffusion across the lipid-rich cell membrane. Highly polar molecules may struggle to partition into the membrane, while excessively lipophilic compounds might become sequestered within the lipid bilayer, hindering their entry into the cytoplasm.
Molecular Size and Shape: Smaller molecules with a compact structure tend to diffuse more readily across cell membranes. The rigid, planar structure of the benzo[e]indole core may influence its interaction with and passage through the membrane.
Hydrogen Bonding Capacity: The ability of a molecule to form hydrogen bonds with components of the cell membrane can affect its permeability. The hydroxyl group at the 6-position of this compound could play a role in this regard.
Efflux Pumps: Fungal cells, including C. albicans, possess efflux pumps that can actively transport foreign compounds out of the cell, leading to drug resistance. The design of new antifungal agents must consider their potential as substrates for these pumps. Some indole derivatives have been shown to inhibit the activity of these efflux pumps, which can enhance their own efficacy or that of other co-administered antifungal drugs.
While direct experimental data on the cellular uptake of this compound derivatives is not available, it is reasonable to infer that their passage into fungal cells would be governed by these fundamental principles of membrane transport.
Applications of 1,1,2 Trimethyl 1h Benzo E Indol 6 Ol Derivatives in Materials Science and Photonics
Dye-Sensitized Solar Cells (DSSCs)
The benzo[e]indole moiety is a key structural component in the design of organic dyes used as sensitizers in dye-sensitized solar cells (DSSCs). These compounds are integral to the light-harvesting and electron-injection processes that drive the functionality of DSSCs.
The effectiveness of a DSSC is frequently measured by its incident photon-to-current conversion efficiency (IPCE), which quantifies the ratio of collected electrons to incident photons. The molecular structure of the sensitizing dye is a critical determinant of this efficiency. Research into cyanine (B1664457) dyes incorporating the 1H-benz[e]indolium structure, a direct derivative of 1,1,2-trimethyl-1H-benzo[e]indole, has provided specific insights into their performance.
A study on new carboxylated cyanine dyes featuring the 1H-benz[e]indolium iodide structure demonstrated their potential in DSSCs. One such derivative, synthesized for this application, achieved a photoelectric conversion yield of 4.80%. nih.gov This performance was recorded under white light illumination from a Xenon lamp at 75 mW cm⁻². nih.gov The key photovoltaic parameters for this derivative are detailed in the table below.
Interactive Data Table: Photovoltaic Performance of a Benz[e]indolium-based Cyanine Dye
| Parameter | Value |
|---|---|
| Photoelectric Conversion Yield (η) | 4.80% |
| Short-Circuit Current Density (Jsc) | 14.5 mA cm⁻² |
| Open-Circuit Voltage (Voc) | 500 mV |
Note: Data obtained under illumination with 75 mW cm⁻² white light from a Xe lamp. nih.gov
The study highlighted that modifying the dye structure, for instance by incorporating a naphthalimide group, leads to stronger absorption intensities and broader absorption spectra, which are beneficial for light-to-electricity conversion. nih.gov Upon adsorption onto the titanium dioxide (TiO₂) electrode, the absorption spectra of these cyanine dyes were observed to broaden, enhancing their light-harvesting capabilities. nih.gov
The aggregation is generally classified into two types: H-aggregates (hypsochromic shift, or blue-shift in absorption) and J-aggregates (bathochromic shift, or red-shift in absorption). H-aggregation is often detrimental to DSSC performance as it can lead to excited-state quenching, reducing the electron injection yield.
The molecular engineering of dyes derived from the 1,1,2-trimethyl-1H-benzo[e]indole core plays a role in controlling this aggregation. Strategic functionalization, such as the introduction of bulky substituents or long alkyl chains onto the indole (B1671886) nitrogen, can create steric hindrance that prevents the close packing of dye molecules on the TiO₂ surface. This approach helps to maintain the dyes in a monomeric state, which is generally more favorable for efficient charge transfer.
Photochromic Materials
Derivatives of 1,1,2-trimethyl-1H-benzo[e]indole serve as important precursors in the synthesis of photochromic dyes. These materials possess the ability to undergo a reversible change in color when exposed to light. This behavior stems from the light-induced, reversible transformation between two distinct isomers that have different absorption spectra. The benzo[e]indole framework is incorporated into a larger molecular system designed to facilitate a reversible photochemical reaction, such as E/Z isomerization or an electrocyclization reaction.
Electroluminescent Materials
While specific data on 1,1,2-trimethyl-1H-benzo[e]indole derivatives for electroluminescent materials is limited, research on the closely related structural isomer, 2-(pyridine-4-yl)-3-phenyl-1H-benzo[g]indole, provides significant insights into the potential of this class of compounds. A series of materials based on this benzo[g]indole core have been developed as emitters for deep blue organic light-emitting diodes (OLEDs).
These compounds, featuring a donor-π-acceptor-π-donor (D–π–A–π–D) structure, have demonstrated high photoluminescence quantum yields. An OLED device using one such emitter produced a stable deep blue emission peaking at a wavelength of 416 nm. ambeed.com This device exhibited a maximum external quantum efficiency (EQE) of 2.6% and showed minimal efficiency roll-off at high luminance levels, making it one of the higher-performing solution-processed deep blue fluorescent devices. ambeed.com
Interactive Data Table: Performance of a Benzo[g]indole-based OLED
| Parameter | Value |
|---|---|
| Emission Peak | 416 nm |
| Maximum External Quantum Efficiency (EQE) | 2.6% |
Optical Data Storage
The photochromic properties of 1,1,2-trimethyl-1H-benzo[e]indole derivatives make them suitable for applications in optical data storage. The ability of these materials to reversibly switch between two states with different optical properties upon light irradiation allows for the writing and erasing of data. This functionality also makes them candidates for use as molecular switches in advanced photonic devices.
Nonlinear Optical (NLO) Materials
Derivatives of 1,1,2-trimethyl-1H-benzo[e]indole have been shown to possess significant second-order nonlinear optical (NLO) properties, which are crucial for applications in photonics and optical information processing. NLO materials can alter the frequency of laser light, a property essential for various technologies.
Research has focused on iodide salts featuring benzo[e]indol cations as electron-withdrawing groups. Two specific derivatives, (E)-2-(4-hydroxy-3-methoxystyryl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium iodide and (E)-2-(3,4-dihydroxystyryl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium iodide, were synthesized and their NLO properties were evaluated. chemicalbook.com When irradiated with a 1064 nm laser, the powder samples of these compounds exhibited strong second harmonic generation (SHG), a key indicator of second-order NLO activity. chemicalbook.com
Interactive Data Table: Second Harmonic Generation of Benzo[e]indol Derivatives
| Compound | Relative SHG Intensity (vs. Urea) |
|---|---|
| (E)-2-(4-hydroxy-3-methoxystyryl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium iodide | 760x |
Note: SHG measured using a 1064 nm laser. chemicalbook.com
The significant SHG intensities, hundreds of times greater than that of the standard reference material urea, identify these benzo[e]indole derivatives as highly promising candidates for use in advanced NLO applications. chemicalbook.com
Third-Harmonic Generation Applications
Third-harmonic generation (THG) is a third-order nonlinear optical process where three photons of the same frequency interact with a nonlinear material to generate a new photon with three times the energy, and therefore three times the frequency and one-third the wavelength of the initial photons. This phenomenon is crucial for applications such as frequency conversion of lasers, optical switching, and high-resolution microscopy. The efficiency of THG is directly related to the third-order nonlinear optical susceptibility (χ⁽³⁾) of the material.
Detailed research findings on related indole derivatives have shown that extending the π-conjugation of the indole system can significantly enhance their third-order NLO properties. For instance, a study on aromatic-fused octupolar triindole (TI) derivatives demonstrated a substantial increase in their two-photon absorption (TPA) cross-sections, a phenomenon also governed by the third-order susceptibility. acs.org The TPA cross-section (δ) of certain π-extended triindole derivatives was found to be significantly larger than that of the parent triindole compound, indicating a pronounced enhancement of the third-order NLO response. acs.org
Although specific third-harmonic generation values for 1,1,2-Trimethyl-1H-benzo[e]indol-6-ol derivatives are not yet reported, the data from related indole compounds suggest that they are a promising platform for the development of new materials for THG and other third-order NLO applications. The ability to tune their electronic properties through synthetic modifications opens up possibilities for creating materials with optimized performance for specific photonic devices.
Table of Third-Order Nonlinear Optical Properties of Related Indole Derivatives
| Compound | Method | Measured Property | Value | Reference |
| syn-TIbt | TPEF | Two-Photon Absorption Cross-Section (δ) | 37 times that of TI | acs.org |
| anti-TIbt | TPEF | Two-Photon Absorption Cross-Section (δ) | 102 times that of TI | acs.org |
Note: The table presents data on two-photon absorption, a third-order nonlinear optical property related to third-harmonic generation, for π-extended triindole derivatives, as specific THG data for this compound derivatives were not available in the searched literature.
Conclusion and Future Research Directions
Current Achievements and Contributions of 1,1,2-Trimethyl-1H-benzo[e]indol-6-ol Research
Research into the broader family of 1,1,2-trimethyl-1H-benzo[e]indole has established its role as a crucial building block in the development of functional materials. Derivatives of this scaffold are integral to the creation of fluorescent probes and dyes. These materials are instrumental in biomedical research, particularly for in-vivo tumor imaging and as hypoxia-sensitive fluorescent probes for real-time imaging of acute ischemia. medchemexpress.comsigmaaldrich.comfishersci.ca The parent compound serves as a reactant in the preparation of near-infrared (NIR) fluorescent probes for imaging integrin receptor expression. medchemexpress.comsigmaaldrich.comfishersci.ca Furthermore, the benzo[e]indole core is a precursor in the synthesis of cyanine (B1664457) dyes and photochromic materials, which have potential applications in optical data storage. The introduction of a hydroxyl group at the 6-position, creating this compound, is a logical progression of this research, aiming to enhance solubility, provide a site for conjugation with biomolecules, and modulate the photophysical properties of the core structure.
Emerging Synthetic Challenges and Opportunities
The synthesis of the core 1,1,2-trimethyl-1H-benzo[e]indole structure is well-established, often achieved through methods like the Fischer indole (B1671886) synthesis, reacting 2-naphthylhydrazine hydrochloride with isopropyl methyl ketone. chemicalbook.com However, the regioselective introduction of a hydroxyl group at the 6-position of the benzo[e]indole ring presents a significant synthetic challenge. Direct electrophilic hydroxylation of the pre-formed benzo[e]indole is often difficult due to competing reactions and lack of selectivity.
This challenge creates opportunities for the development of novel synthetic methodologies. Strategies may include:
Directed ortho-metalation (DoM): Utilizing a directing group to facilitate metalation and subsequent reaction with an electrophilic oxygen source at the desired position.
Synthesis from pre-functionalized precursors: Starting with a naphthalene (B1677914) derivative that already bears a hydroxyl or a protected hydroxyl group at the equivalent of the 6-position prior to the indole ring formation.
Late-stage C-H activation/oxidation: Employing modern catalytic systems to directly and selectively oxidize a C-H bond at the 6-position.
Overcoming these synthetic hurdles is critical for accessing sufficient quantities of this compound for comprehensive study.
Advanced Functionalization Strategies for Enhanced Properties
The hydroxyl group of this compound is a key point for advanced functionalization to tailor its properties for specific applications. Future research will likely focus on several strategies:
Etherification and Esterification: Converting the hydroxyl group into ethers or esters can modulate lipophilicity, improve cell permeability, and serve as a linker for attaching other functional moieties.
Glycosylation: Attaching sugar molecules to the hydroxyl group can enhance water solubility and biocompatibility, which is crucial for biological applications.
Click Chemistry: Modifying the hydroxyl group with an azide (B81097) or alkyne handle would enable efficient and specific conjugation to biomolecules or surfaces using click chemistry reactions.
Polymerization: Incorporating the molecule as a monomer into polymers could lead to new materials with unique optical or electronic properties.
These functionalization strategies will be essential for transforming the core molecule into highly specialized tools for medicine, materials science, and diagnostics.
| Functionalization Strategy | Potential Property Enhancement |
| Etherification/Esterification | Modulated lipophilicity, improved cell permeability |
| Glycosylation | Enhanced water solubility and biocompatibility |
| Click Chemistry | Facile and specific conjugation to biomolecules |
| Polymerization | Creation of novel materials with unique properties |
Deeper Mechanistic Understanding of Biological and Photophysical Phenomena
A fundamental understanding of how the 6-hydroxyl group influences the electronic structure and behavior of the benzo[e]indole system is paramount. Future research should aim to elucidate:
Photophysical Properties: Detailed spectroscopic studies (absorption, fluorescence, quantum yield, lifetime) are needed to quantify the effect of the hydroxyl group on the molecule's light-emitting properties. Investigating phenomena like intramolecular charge transfer (ICT) and solvatochromism will be crucial.
Biological Interactions: For derivatives of the parent compound that show biological activity, such as photo-induced anticancer properties, it will be important to understand how the hydroxyl group affects these mechanisms. researchgate.netnih.gov This includes its influence on cellular uptake, subcellular localization, and interaction with biological targets like DNA or specific proteins.
Computational Modeling: Density functional theory (DFT) and other computational methods will be invaluable for correlating the observed experimental properties with the electronic structure of the molecule, providing predictive power for designing new derivatives with desired characteristics.
Prospects for Novel Applications in Interdisciplinary Fields
The unique properties anticipated for this compound and its future derivatives position them for a wide range of applications at the intersection of chemistry, biology, and materials science.
Theranostics: By combining the fluorescent properties of the core with the targeting capabilities afforded by conjugation at the hydroxyl group, novel theranostic agents could be developed. These agents could simultaneously image diseased tissues (e.g., tumors) and deliver a therapeutic payload.
Advanced Sensors: The sensitivity of the indole scaffold's fluorescence to the local environment could be harnessed. Functionalization of the hydroxyl group could lead to highly specific chemosensors for detecting metal ions, pH, or specific biomolecules. chemicalbook.com
Organic Electronics: The electron-rich nature of the indole ring system suggests potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and dye-sensitized solar cells (DSSCs), where the hydroxyl group could play a role in tuning electronic energy levels and improving device performance.
The continued investigation into this compound holds the promise of not only expanding our fundamental understanding of heterocyclic chemistry but also of delivering innovative solutions to challenges in medicine and technology.
Q & A
Q. What are the established synthetic routes for 1,1,2-Trimethyl-1H-benzo[E]indol-6-OL, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of indole derivatives often involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or alkylation steps. For example, in analogous indole-based syntheses, PEG-400:DMF solvent systems under nitrogen protection are used to stabilize reactive intermediates, achieving yields of 30–35% . Key steps include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states.
- Catalyst optimization : CuI (1.16–1.74 g per 8 mmol substrate) is critical for regioselective triazole formation.
- Workup : Ethyl acetate extraction and Na₂SO₄ drying are standard for isolating hydrophobic indole derivatives.
For 1,1,2-Trimethyl variants, post-cycloaddition methylation using methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃) is recommended.
Q. How can researchers purify this compound, and what criteria determine the choice of technique?
Methodological Answer: Purification depends on solubility and polarity:
- Flash column chromatography : Effective for separating intermediates with Rf values between 0.33–0.49 (70:30 EtOAc:hexanes) .
- Recrystallization : Use hot ethyl acetate for compounds forming stable crystals (e.g., yields 30% as pale yellow crystals) .
- Solvent partitioning : For hydrophilic byproducts, aqueous washes (3×40 mL H₂O) remove PEG-400/DMF residues .
Q. What spectroscopic techniques are essential for structural confirmation, and how are key NMR signals interpreted?
Methodological Answer:
- ¹H NMR : Protons adjacent to electron-withdrawing groups (e.g., triazole) resonate downfield (δ 8.53–8.62). Methyl groups on the indole nitrogen appear as singlets (δ 3.20–3.76) .
- ¹³C NMR : Aromatic carbons range from δ 102.7–155.6, with quaternary carbons near δ 140–146 .
- HRMS : Confirm molecular ion peaks (e.g., m/z 335.1497–335.1512 [M+H]⁺) with <5 ppm error .
Advanced Research Questions
Q. How can researchers resolve contradictory data in synthetic yields or spectral assignments?
Methodological Answer:
- Yield discrepancies : Compare catalyst loading (e.g., 1.15 g vs. 1.74 g CuI) and solvent ratios (2:1 PEG-400:DMF vs. pure DMF) . Low yields (30%) may indicate side reactions; monitor via TLC every 2 hours.
- Spectral mismatches : Use 2D NMR (COSY, HSQC) to assign overlapping signals. For example, δ 6.57–6.96 (aromatic protons) can be differentiated via coupling constants (J = 8.5–2.3 Hz) .
Q. What strategies optimize regioselectivity in alkylation or cyclization steps?
Methodological Answer:
- Directing groups : Introduce electron-donating substituents (e.g., methoxy) to guide methylation to the 1,1,2-positions .
- Catalyst screening : Test Pd(OAc)₂ or Ru complexes for C–H activation in benzoindole formation .
- Temperature control : Lower temperatures (−10°C) reduce kinetic byproducts during triazole formation .
Q. How can advanced computational tools predict reactivity or stability of derivatives?
Methodological Answer:
- DFT calculations : Use Gaussian 16 to model transition states for methylation steps. Compare activation energies of N- vs. C-methylation pathways.
- Molecular docking : Predict binding affinity of 1,1,2-Trimethyl derivatives to antioxidant targets (e.g., Keap1-Nrf2) using AutoDock Vina .
Q. What in vitro assays evaluate the antioxidant potential of this compound?
Methodological Answer:
Q. How can reaction mechanisms be validated using kinetic or isotopic labeling studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
